molecular formula C8H24ClN5 B1229595 Colestipol hydrochloride CAS No. 37296-80-3

Colestipol hydrochloride

Cat. No.: B1229595
CAS No.: 37296-80-3
M. Wt: 225.76 g/mol
InChI Key: GACQNVJDWUAPFY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Colestid, also known as Colestipol, is a bile acid sequestrant . Its primary targets are the bile acids present in the intestine .

Mode of Action

Colestid forms a soluble complex after binding to bile acids in the intestine . This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver . The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration .

Biochemical Pathways

The binding of Colestid to bile acids in the intestine leads to the formation of an insoluble complex that is excreted in the feces . This process increases the fecal loss of bile acid-bound low-density lipoprotein (LDL) cholesterol . The reduction in bile acids triggers the liver to convert more cholesterol into bile acids, thereby reducing the overall cholesterol level .

Pharmacokinetics

Colestid predominantly elicits its activities within the gut environment because it undergoes little absorption and metabolism . The resultant lack of systemic exposure means the medication generally demonstrates very few adverse effects inside the body .

Result of Action

The primary result of Colestid’s action is the reduction of elevated serum total and low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia . By binding to bile acids in the intestine and increasing their excretion, Colestid reduces the overall level of cholesterol in the body .

Action Environment

Colestid’s action is influenced by the environment within the gastrointestinal tract. Its effectiveness can be limited in patients who take complicated medication regimens, experience constipation or biliary obstruction, etc., due to its physical effects on the gut . Furthermore, Colestid’s ability to bind to bile acids and reduce cholesterol levels can be affected by the patient’s diet and other lifestyle factors .

Preparation Methods

Colestid is synthesized through the copolymerization of diethylenetriamine and epichlorohydrin. The reaction involves the formation of a high molecular weight basic anion-exchange copolymer. The resulting product is an insoluble, hygroscopic resin that swells when suspended in water or aqueous fluids .

Chemical Reactions Analysis

Colestid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include water or aqueous fluids for suspension and various anions for substitution reactions. The major products formed from these reactions are the bile acid-colestid complexes that are excreted in the feces .

Scientific Research Applications

Clinical Applications

  • Hypercholesterolemia Management
    • Colestipol hydrochloride is indicated as an adjunct therapy to diet for reducing elevated serum total and low-density lipoprotein cholesterol in patients who do not respond adequately to dietary changes .
    • A study involving 66 hypercholesterolemic patients demonstrated that a dosage of 10 g taken twice daily resulted in an average serum cholesterol reduction of 19% compared to placebo .
  • Combination Therapy
    • In patients with heterozygous familial hypercholesterolemia, this compound has been effectively combined with nicotinic acid to further lower serum cholesterol and triglyceride levels while increasing high-density lipoprotein cholesterol levels .
    • Preliminary evidence suggests that this compound may have an additive effect when used alongside lovastatin, enhancing the overall lipid-lowering impact .
  • Potential Use in Other Conditions
    • Although primarily used for hypercholesterolemia, this compound has been investigated for its effects on conditions like diarrhea-predominant irritable bowel syndrome (IBS). However, findings suggest limited efficacy in preventing radiation-induced diarrhea due to side effects associated with the drug .

Side Effects and Considerations

The most common side effect reported during clinical trials is constipation, with some patients experiencing mild gastrointestinal discomfort. No significant systemic reactions were noted; however, slight elevations in serum alkaline phosphatase were observed during therapy .

Data Table: Summary of Clinical Studies

Study ReferencePopulationDosageResultsSide Effects
66 patients with hypercholesterolemia10 g twice dailyAverage 19% reduction in serum cholesterol compared to placeboConstipation (6 patients)
Patients with familial hypercholesterolemiaCombined therapy with nicotinic acidSignificant reduction in LDL-C and increase in HDL-CNot specified
IBS patients (pilot study)Not applicableLimited effectiveness noted; side effects observedNot specified

Case Studies

Several clinical trials have investigated the efficacy of this compound:

  • LRC-CPPT Study : This long-term study assessed the impact of cholestipol (similar mechanism) on coronary heart disease outcomes. It found a 19% reduction in coronary heart disease death and non-fatal myocardial infarction rates among treated subjects over seven years compared to placebo .
  • Combination Therapy Trials : In trials combining this compound with nicotinic acid or lovastatin, researchers noted improved lipid profiles and potential normalization of serum lipid values among participants not responding adequately to monotherapy .

Biological Activity

Colestipol hydrochloride is a bile acid sequestrant primarily used to manage hypercholesterolemia. Its mechanism of action, pharmacokinetics, and clinical efficacy have been the subject of various studies, demonstrating its role in cholesterol metabolism and cardiovascular risk reduction.

This compound functions by binding bile acids in the intestinal lumen, forming insoluble complexes that are excreted in feces. This process leads to a reduction in the enterohepatic circulation of bile acids, which in turn stimulates the liver to convert more cholesterol into bile acids. Consequently, this results in:

  • Increased hepatic uptake of LDL : The reduction in bile acids prompts an increase in low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL from circulation.
  • Lower serum cholesterol levels : Clinical studies have shown that colestipol can significantly reduce total and LDL cholesterol levels, with reported decreases of approximately 19% to 23% over extended treatment periods .

Pharmacokinetics

Colestipol is characterized by its high molecular weight and hydrophilic nature, rendering it virtually insoluble in water (99.75%). This property ensures that it remains within the gastrointestinal tract and is not absorbed systemically:

  • Absorption : Less than 0.17% of a single dose is excreted in urine, indicating minimal systemic absorption .
  • Half-life : Colestipol does not have a traditional half-life due to its non-systemic action; its effects are confined to the gastrointestinal lumen.
  • Elimination : It is eliminated primarily through fecal excretion after binding with bile acids .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in lowering cholesterol levels and its long-term safety profile:

Case Study Summary

Study TypeParticipantsTreatment DurationCholesterol ReductionSide Effects
Randomized Controlled Trial66 hypercholesterolemic patients5 yearsAverage 19% decrease in serum cholesterolConstipation reported by 6 patients
Long-term Follow-up21 patients (age 44-59)5 years19% first year, 23% second to fifth yearOnly constipation noted
Multicenter StudyVarious clinics7 years (LRC-CPPT)Significant reduction in coronary heart disease eventsMinimal adverse effects

In a randomized design study involving 66 hypercholesterolemic patients, this compound at a dose of 10 g twice daily resulted in a significant average decrease of 19% in serum cholesterol compared to placebo . In another long-term study, patients maintained consistent reductions over five years, reinforcing its efficacy as a lipid-lowering agent .

Biological Activity and Lipoprotein Effects

Colestipol not only lowers LDL cholesterol but also has implications for other lipoproteins:

  • Increased LpAI Levels : Treatment with colestipol has been associated with an increase in lipoprotein LpAI, which plays a role in promoting cholesterol efflux from cells. This effect suggests potential antiatherogenic properties despite minimal changes observed in HDL cholesterol levels .
  • Impact on Cardiovascular Events : While direct evidence linking colestipol use to reduced rates of coronary heart disease is limited, analogous studies with other bile acid sequestrants indicate a potential benefit in reducing cardiovascular events .

Adverse Effects

The most commonly reported side effect of this compound is gastrointestinal discomfort, particularly constipation. Other potential adverse effects include:

  • Mild increases in serum alkaline phosphatase levels.
  • No significant systemic reactions or abnormal laboratory findings were observed during clinical trials .

Properties

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23N5.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACQNVJDWUAPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCNCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190737
Record name Colestipol hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4961-41-5, 37296-80-3
Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, hydrochloride (1:5)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4961-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colestipol hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037296803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colestipol hydrochloride [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37296-80-3
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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